3-Methyl-4-pentylphenol
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Overview
Description
3-Methyl-4-pentylphenol is an organic compound belonging to the class of phenols. It is characterized by a phenolic ring substituted with a methyl group at the third position and a pentyl group at the fourth position. This compound is known for its presence in various industrial and environmental contexts, particularly as a component of vehicle emissions.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Methyl-4-pentylphenol can be synthesized through several methods, including nucleophilic aromatic substitution. One common approach involves the reaction of 3-methylphenol with pentyl halides under basic conditions. The reaction typically proceeds via the formation of a Meisenheimer complex, which then undergoes elimination to yield the desired product .
Industrial Production Methods
Industrial production of this compound often involves the use of advanced catalytic processes to ensure high yield and purity. These methods may include the use of organometallic catalysts and optimized reaction conditions to facilitate the substitution reactions efficiently .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-4-pentylphenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones, which are important intermediates in many chemical processes.
Reduction: Reduction of quinones derived from this compound can yield hydroquinones.
Electrophilic Aromatic Substitution:
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Electrophilic Aromatic Substitution: Reagents like bromine, chlorine, and nitric acid are commonly employed under acidic conditions.
Major Products
Oxidation: Quinones
Reduction: Hydroquinones
Electrophilic Aromatic Substitution: Various substituted phenols depending on the electrophile used.
Scientific Research Applications
3-Methyl-4-pentylphenol has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: Studies have shown its effects on murine splenic lymphocyte populations, indicating its potential immunotoxicity
Medicine: Research into its biological effects could lead to insights into its potential therapeutic or toxicological properties.
Industry: It is a component of vehicle emissions and is studied for its environmental impact and potential mitigation strategies
Mechanism of Action
The mechanism of action of 3-Methyl-4-pentylphenol involves its interaction with cellular components, leading to oxidative stress. This compound has been shown to induce the production of reactive oxygen species (ROS), which can cause damage to cellular structures and impair immune function . The molecular targets include various enzymes involved in oxidative stress response, such as superoxide dismutase and glutathione peroxidase .
Comparison with Similar Compounds
3-Methyl-4-pentylphenol can be compared with other phenolic compounds such as:
4-Pentylphenol: Similar in structure but lacks the methyl group at the third position.
3-Methyl-4-nitrophenol: Contains a nitro group instead of a pentyl group, leading to different chemical reactivity and biological effects.
The uniqueness of this compound lies in its specific substitution pattern, which influences its chemical reactivity and biological interactions.
Properties
CAS No. |
23595-49-5 |
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Molecular Formula |
C12H18O |
Molecular Weight |
178.27 g/mol |
IUPAC Name |
3-methyl-4-pentylphenol |
InChI |
InChI=1S/C12H18O/c1-3-4-5-6-11-7-8-12(13)9-10(11)2/h7-9,13H,3-6H2,1-2H3 |
InChI Key |
WTSHXGXZNWHRQM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1=C(C=C(C=C1)O)C |
Origin of Product |
United States |
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